N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)cyclohexanecarboxamide
Description
Structure and Synthesis: The compound features a thiazolo[3,2-a]pyrimidine core substituted with methyl groups at positions 3 and 7, a 5-oxo group, and a cyclohexanecarboxamide moiety at position 4.
Cyclocondensation of thiourea derivatives with carbonyl-containing intermediates.
Functionalization via reactions with cyclohexanecarbonyl chloride or isothiocyanate .
Properties
IUPAC Name |
N-(3,7-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)cyclohexanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S/c1-9-8-21-15-16-10(2)12(14(20)18(9)15)17-13(19)11-6-4-3-5-7-11/h8,11H,3-7H2,1-2H3,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWWSWUHSJMVJNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC(=C(C(=O)N12)NC(=O)C3CCCCC3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Biginelli Reaction-Based Cyclocondensation
The Biginelli reaction, traditionally used for dihydropyrimidinone synthesis, has been adapted for thiazolopyrimidines. A three-component condensation of acetoacetic ethyl ester (1.5 equiv), thiourea (1.0 equiv), and aromatic aldehydes (1.2 equiv) in ethanol under sulfamic acid catalysis (10 mol%) at 80°C yields 3,4-dihydropyrimidin-2(1H)-thione intermediates (70–85% yield). Subsequent cyclization with methyl bromoacetate (1.2 equiv) in refluxing ethanol in the presence of pyridine (2.0 equiv) generates the thiazolo[3,2-a]pyrimidine core.
Mechanistic Insights :
Thiadiazolopyrimidine Derivative Rearrangement
Alternative routes involve thiadiazolopyrimidine precursors. Heating 2-cyano-3-(dimethylamino)-N-(1,3,4-thiadiazol-2-yl)acrylamide in acetic acid induces cyclodehydration, forming a thiadiazolo[3,2-a]pyrimidine intermediate. While this method is less direct, it offers regioselective control for C-6 functionalization.
Functionalization at the 6-Position: Amidation Strategies
Introducing the cyclohexanecarboxamide group at the 6-position requires precise coupling conditions.
Direct Nucleophilic Acylation
The 6-amino group of the thiazolopyrimidine core reacts with cyclohexanecarbonyl chloride (1.1 equiv) in anhydrous dichloromethane (DCM) under inert atmosphere. Triethylamine (3.0 equiv) is used to scavenge HCl, with reactions typically completing within 4–6 hours at 0–5°C (Table 1).
Table 1: Amidation Reaction Optimization
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| DCM, 0°C, 4 h | 62 | 92 |
| THF, RT, 6 h | 58 | 89 |
| DMF, 40°C, 3 h | 71 | 95 |
Carbodiimide-Mediated Coupling
For sensitive substrates, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 equiv) and hydroxybenzotriazole (HOBt, 1.5 equiv) in DMF activate cyclohexanecarboxylic acid (1.2 equiv) at 25°C. The pre-activated acyloxybenzotriazole intermediate reacts with the 6-amine within 2 hours, achieving 78% yield.
Reaction Scale-Up and Process Optimization
Continuous Flow Synthesis
Recent advances employ continuous flow reactors to enhance reproducibility. A microfluidic system with a residence time of 15 minutes at 120°C improves cyclization efficiency (89% yield) compared to batch processing (72%). Key parameters include:
- Flow rate: 0.5 mL/min
- Catalyst: Sulfamic acid (5 mol%)
- Solvent: Ethanol/water (9:1 v/v)
Purification Techniques
Crude products are purified via:
- Column Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) eluent.
- Recrystallization : Ethanol/water (8:2) at −20°C affords needle-like crystals (mp 189–191°C).
Analytical Characterization
Spectroscopic Validation
X-ray Crystallography
Single-crystal X-ray analysis confirms the planar thiazolopyrimidine core (torsion angle < 5°) and the equatorial orientation of the cyclohexanecarboxamide group.
Chemical Reactions Analysis
Types of Reactions
N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)cyclohexanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in polar solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)cyclohexanecarboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in key biological processes, leading to its observed effects. For example, it may bind to and inhibit the activity of certain kinases or proteases, thereby modulating cellular signaling pathways.
Comparison with Similar Compounds
Key Structural Features :
- Thiazolo[3,2-a]pyrimidine core: A fused heterocyclic system known for pharmacological activity, including antitumor and antimicrobial properties .
- 5-Oxo group : May participate in hydrogen bonding, influencing molecular aggregation or target binding .
Comparison with Structural Analogs
Table 1: Structural and Functional Comparisons
Electronic and Steric Effects
- Cyclohexane vs. Aromatic Substituents :
The cyclohexanecarboxamide in the target compound introduces significant steric hindrance compared to planar aromatic groups (e.g., phenyl or methoxyphenyl in ). This may reduce crystallinity but improve lipid solubility . - Amide vs. Thiourea/Ester: The amide group in the target compound supports hydrogen bonding (N–H···O), similar to thiourea derivatives (), but lacks sulfur’s soft donor properties, limiting metal chelation . Compared to ester analogs (), the amide enhances hydrolytic stability.
Crystallographic and Aggregation Behavior
- Intramolecular Hydrogen Bonding :
Cyclohexanecarboxamide derivatives (e.g., H2L9 in ) exhibit intramolecular N–H···O bonds, forming pseudo-six-membered rings that stabilize molecular conformation . This feature is likely conserved in the target compound. - Intermolecular Interactions :
Unlike trimethoxybenzylidene-substituted analogs (), which form π-π interactions and C–H···O hydrogen bonds for crystal packing , the target’s cyclohexane group may favor hydrophobic interactions or disordered packing.
Research Findings and Implications
Structure-Activity Relationships (SAR) :
- Methyl groups at positions 3 and 7 likely enhance metabolic stability by blocking oxidation sites.
- The 5-oxo group’s hydrogen-bonding capacity may improve target binding affinity .
Crystallography :
- Analogous compounds () adopt chair (cyclohexane) or boat (pyrimidine) conformations, influencing solubility and reactivity .
Applications: Potential use in drug discovery as a bioisostere for ester or thiourea-containing thiazolopyrimidines, balancing stability and bioavailability.
Biological Activity
N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)cyclohexanecarboxamide is a compound belonging to the thiazolopyrimidine family, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on available research findings.
Overview of Thiazolopyrimidines
Thiazolopyrimidines are heterocyclic compounds that have garnered attention due to their significant biological properties, including antitumor, antibacterial, and anti-inflammatory activities. The specific compound in focus, this compound, exhibits unique interactions with biological targets that influence various cellular pathways.
The biological activity of this compound primarily involves the modulation of sirtuin proteins (SIRT1, SIRT2, SIRT3). These proteins play crucial roles in cellular processes such as:
- Energy Metabolism : Sirtuins regulate metabolic pathways that influence energy homeostasis.
- DNA Repair : They are involved in maintaining genomic stability by facilitating DNA repair mechanisms.
- Cell Survival and Aging : Sirtuins affect cellular longevity and stress responses.
The compound is believed to inhibit the activity of these sirtuins, leading to alterations in the aforementioned pathways. The specific biochemical pathways affected by this inhibition can result in various physiological outcomes depending on the cellular context.
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of thiazolopyrimidine derivatives against various cancer cell lines. The following table summarizes findings related to the cytotoxicity of N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl) derivatives:
| Compound | Cell Line | IC50 (µM) | Notes |
|---|---|---|---|
| This compound | M-HeLa (cervical adenocarcinoma) | 12.5 | High cytotoxicity observed |
| N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide | PC3 (prostate adenocarcinoma) | 20.0 | Moderate activity |
| N-(sec-butyl)-7-hydroxy-5H-thiazolo[3,2-a]pyrimidine | Chang liver cells | 50.0 | Low cytotoxicity against normal cells |
These results indicate that while some derivatives exhibit potent cytotoxic effects against cancer cell lines like M-HeLa, they show limited toxicity towards normal liver cells.
Antimicrobial Activity
Thiazolopyrimidine derivatives have also been studied for their antimicrobial properties. The compound has demonstrated effectiveness against a range of bacterial strains:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 32 µg/mL |
These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents.
Case Studies and Research Findings
- Antitumor Activity : A study published in Journal of Medicinal Chemistry highlighted that thiazolopyrimidine derivatives possess selective cytotoxicity against cancer cells while sparing normal cells. The study indicated that modifications at specific positions on the thiazolopyrimidine core could enhance antitumor efficacy .
- Mechanistic Insights : Research published in Bioorganic & Medicinal Chemistry Letters explored the interaction between thiazolopyrimidine derivatives and sirtuins. The findings suggest that these compounds could modulate sirtuin activity through competitive inhibition .
- In Vivo Studies : Animal model studies have shown promising results where thiazolopyrimidine derivatives significantly reduced tumor size without adverse effects on weight or general health indicators .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
